(2,6-Dichloropyridin-3-yl)(morpholino)methanone
CAS No.: 415700-14-0
Cat. No.: VC3892922
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 415700-14-0 |
|---|---|
| Molecular Formula | C10H10Cl2N2O2 |
| Molecular Weight | 261.1 g/mol |
| IUPAC Name | (2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
| Standard InChI Key | PLAVALNMGZAHSU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl |
| Canonical SMILES | C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₀Cl₂N₂O₂, with a molecular weight of 261.10 g/mol . The structure comprises a 2,6-dichloropyridin-3-yl group linked to a morpholine ring via a methanone bridge. Key features include:
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Chlorine Substituents: The 2,6-dichloro configuration on the pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
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Morpholino Group: The morpholine moiety contributes to solubility in polar solvents and influences hydrogen-bonding interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 261.10 g/mol | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common method involves reacting 2,6-dichloropyridine-3-carbonyl chloride with morpholine under basic conditions . Regioselectivity in NAS reactions is influenced by steric and electronic factors: bulky 3-substituents (e.g., morpholino methanone) favor substitution at the 6-position of the pyridine ring .
Reactivity Profile
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Nucleophilic Substitution: The 2- and 6-chlorine atoms are susceptible to displacement by amines, alkoxides, or thiols, enabling derivatization .
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Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes nitration or sulfonation at the 4-position, though this is less common due to deactivation by chlorine .
Biological Activity and Applications
Medicinal Chemistry Applications
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Intermediate in Drug Synthesis: Serves as a precursor for kinase inhibitors and antimicrobial agents .
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Structure-Activity Relationships (SAR): Electron-withdrawing groups at the pyridine 3-position improve metabolic stability and target engagement .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Dichloropyridine Derivatives
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